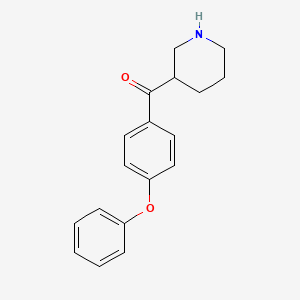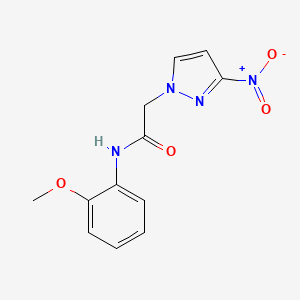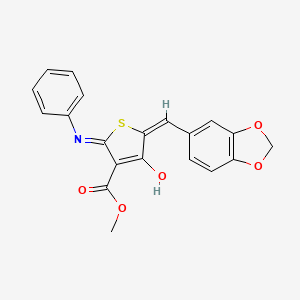![molecular formula C19H17N7OS B5995365 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5995365.png)
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyrimidine and quinazoline rings, which are fused with various functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base.
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and an amine.
Coupling of the Pyrimidine and Quinazoline Rings: The final step involves coupling the pyrimidine and quinazoline rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the pyrimidine and quinazoline rings, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrimidine and quinazoline rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds share a similar pyrimidine core and have been investigated for their antibacterial activity.
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyrimidine structure and is used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one lies in its dual pyrimidine-quinazoline structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-7-8-20-19(21-11)28-10-13-9-16(27)25-18(23-13)26-17-22-12(2)14-5-3-4-6-15(14)24-17/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXXMNEXMKEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N'-[(2,6-dichlorophenoxy)acetyl]benzohydrazide](/img/structure/B5995295.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5995296.png)



![[1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5995320.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5995337.png)
![4-[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B5995340.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5995348.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B5995353.png)
![Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate](/img/structure/B5995354.png)
![methyl 4-[(3-hydroxy-1-piperidinyl)methyl]benzoate](/img/structure/B5995368.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5995375.png)
![2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5995383.png)
